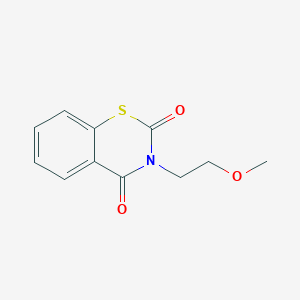

3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Descripción

3-(2-Methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound featuring a benzothiazine core substituted with a 2-methoxyethyl group at position 2. The benzothiazine scaffold is characterized by a fused benzene and thiazine ring system, where the thiazine moiety contributes sulfur and nitrogen heteroatoms.

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-1,3-benzothiazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMRVTNVGIPTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=CC=CC=C2SC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with 2-methoxyethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Corresponding substituted benzothiazine derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine exhibit significant antimicrobial properties. For instance, compounds related to 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione have shown effectiveness against various bacterial strains. Studies involving structural modifications have revealed that certain substitutions can enhance antibacterial efficacy .

Anticancer Properties

The benzothiazine scaffold is recognized for its potential in anticancer drug development. Compounds derived from this structure have been evaluated for their cytotoxic effects against different cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial activity of various benzothiazine derivatives, 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione was tested against standard bacterial strains. Results showed that the compound exhibited moderate antibacterial activity compared to conventional antibiotics like chloramphenicol .

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay conducted on several cancer cell lines demonstrated that the compound could inhibit cell growth significantly. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound. The findings suggest that further optimization of this compound could lead to more potent anticancer agents .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Synthesis Method |

|---|---|---|---|

| 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione | Moderate | Significant | Mannich Reaction |

| 6-Bromo derivatives of benzothiazine | High | Moderate | Condensation Reaction |

| N-substituted benzothiazines | Variable | High | Multi-step Synthesis |

Mecanismo De Acción

The mechanism of action of 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The substitution pattern at position 3 of the benzothiazine/benzoxazine core significantly impacts chemical behavior. Key analogs include:

Key Observations :

- Polarity : The methoxyethyl group in the target compound increases hydrophilicity compared to allyl or alkyl substituents .

- Toxicity : Chloro and thio derivatives exhibit higher toxicity (e.g., LD50 = 200 mg/kg) , whereas methoxyethyl substitution may reduce acute toxicity.

- Reactivity: Aminoethyl groups (e.g., diethylaminoethyl) introduce basicity, enabling salt formation and altering pharmacokinetics .

Research Findings and Data Tables

Physicochemical Properties

Actividad Biológica

3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound belonging to the benzothiazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₁₁H₁₁NO₃S

- Molar Mass : 237.27 g/mol

- CAS Number : 338401-71-1

The biological activity of 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in cell proliferation and exhibit antioxidant properties. The presence of the methoxyethyl group enhances its reactivity and solubility, which can influence its biological efficacy .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives of benzothiazine compounds can possess significant antioxidant properties. The antioxidant activity is often assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the percentage of scavenging activity is calculated. For instance, compounds with methoxy groups have shown improved antioxidant capabilities compared to their non-substituted counterparts .

Antimicrobial Activity

The benzothiazine derivatives have been evaluated for their antimicrobial properties. In vitro studies suggest that certain derivatives exhibit antibacterial activities comparable to established antibiotics like streptomycin. The structure-activity relationship indicates that modifications in the benzothiazine framework can enhance or diminish this activity .

Cytotoxic Effects

Cytotoxicity assays on cancer cell lines indicate that 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione may induce apoptosis in cancer cells while sparing normal cells. The IC₅₀ values for various derivatives suggest selective cytotoxicity towards cancerous cells at lower concentrations compared to normal cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant scavenging activity in DPPH assay | , |

| Antibacterial | Comparable activity to streptomycin | , |

| Cytotoxic | Induces apoptosis in cancer cell lines | , |

Notable Research Findings

- Antioxidant Studies : A study highlighted the antioxidant potential of benzothiazine derivatives where the methoxy group significantly enhanced scavenging activity against free radicals .

- Antibacterial Efficacy : Research demonstrated that certain synthesized benzothiazine derivatives exhibited strong antibacterial effects against various strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Cytotoxicity Analysis : In a comparative study involving multiple compounds, 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione showed selective cytotoxicity towards HeLa and other cancer cell lines while displaying lower toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-methoxyethyl)-2H-1,3-benzothiazine-2,4(3H)-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazine precursors and methoxyethyl derivatives under controlled conditions. For example, cyclization reactions using triphosgene (as described in analogous heterocyclic syntheses) yield stable dione structures. Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance regioselectivity and purity .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and methoxyethyl group integration. FTIR identifies carbonyl (C=O) and thiazine ring vibrations (1600–1700 cm) .

- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>98% recommended for biological studies) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction resolves bond lengths and angles .

Q. What spectroscopic techniques are effective for studying its interactions with biomolecules like DNA?

- Methodological Answer :

- UV/Vis Spectroscopy : Monitor hypochromism or bathochromic shifts in DNA-complex absorption spectra to infer intercalation or groove binding .

- Fluorescence Quenching : Titrate DNA into compound solutions and measure emission changes to calculate binding constants (e.g., Stern-Volmer analysis) .

- Viscometry : Compare DNA solution viscosity changes upon compound binding; intercalators increase viscosity, while groove binders show minimal effects .

Advanced Research Questions

Q. How can computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge transfer potential. Optimize compound-DNA complex geometries using B3LYP/6-31G(d) basis sets .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with DNA/protein targets. Validate with experimental thermodynamic data (ΔG, ΔH) .

Q. How to resolve contradictions in thermodynamic data from binding studies?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference UV/Vis binding constants with fluorescence and isothermal titration calorimetry (ITC) results to confirm enthalpy-driven vs. entropy-driven interactions .

- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±5% for UV/Vis) and use statistical tools (e.g., Student’s t-test) to assess significance of discrepancies .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.